molecular formula C15H17N5 B12167226 N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12167226
M. Wt: 267.33 g/mol
InChI Key: YYOSLQDRVSUPPM-UHFFFAOYSA-N
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Description

N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine familyThe unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at the nitrogen atoms. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated or acylated derivatives .

Scientific Research Applications

N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for the development of targeted therapies .

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N,N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H17N5/c1-3-19(4-2)14-13-10-18-20(15(13)17-11-16-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

YYOSLQDRVSUPPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=CC=CC=C3

Origin of Product

United States

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